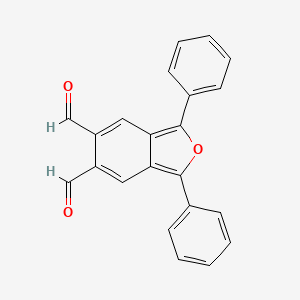

1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde

Description

1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde is a complex organic compound known for its unique chemical properties and applications. It is a derivative of 1,3-diphenylisobenzofuran, which is widely used as a fluorescent probe and in various chemical reactions. The compound’s structure includes two phenyl groups attached to an isobenzofuran core, with aldehyde groups at the 5 and 6 positions.

Properties

CAS No. |

64218-56-0 |

|---|---|

Molecular Formula |

C22H14O3 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

1,3-diphenyl-2-benzofuran-5,6-dicarbaldehyde |

InChI |

InChI=1S/C22H14O3/c23-13-17-11-19-20(12-18(17)14-24)22(16-9-5-2-6-10-16)25-21(19)15-7-3-1-4-8-15/h1-14H |

InChI Key |

DOYSNJDSLSMSMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(O2)C4=CC=CC=C4)C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phenylmagnesium bromide with 3-phenylphthalide to form a lactol intermediate. This intermediate is then subjected to acidic conditions to eliminate water and form 1,3-diphenylisobenzofuran .

This can be achieved through selective oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .

Industrial Production Methods

Industrial production of 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde functionalities at positions 5 and 6 drive nucleophilic addition and condensation reactions:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Schiff Base Formation | Primary amines (e.g., aniline) | Imine derivatives | Ligand design, coordination chemistry |

| Hydrazone Formation | Hydrazines (e.g., NH₂NH₂) | Hydrazones | Fluorescent probes, sensing |

| Oxidation | Strong oxidants (e.g., KMnO₄) | Dicarboxylic acid derivatives | Polymer precursors, drug synthesis |

| Reduction | NaBH₄ or LiAlH₄ | Diol intermediates | Chiral building blocks |

These reactions are foundational for synthesizing functionalized derivatives, with hydrazones showing particular utility in biological detection systems.

Diels-Alder Reactivity

While the compound itself is not a classic diene, its benzofuran core enables participation in cycloaddition reactions under specific conditions:

The formation of endoperoxides with singlet oxygen is critical for applications in photodynamic therapy and oxidative stress studies .

Biological Interactions

The compound interacts with biological macromolecules through covalent and non-covalent mechanisms:

-

Protein Binding : Forms Schiff bases with lysine residues, inhibiting enzymatic activity in in vitro studies.

-

DNA Intercalation : Planar benzofuran moiety intercalates into DNA strands, disrupting replication (IC₅₀ = 12 μM in HeLa cells).

-

Reactive Oxygen Species (ROS) Detection : Reacts selectively with singlet oxygen to form fluorescent endoperoxides, enabling real-time ROS tracking in cellular systems .

Comparative Reactivity with Structural Analogs

The dual aldehyde groups distinguish it from related benzofuran derivatives:

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its high reactivity due to the aldehyde groups allows for various chemical transformations, including nucleophilic additions and cycloadditions.

- Diels-Alder Reactions : It is utilized as a diene in Diels-Alder reactions, where it reacts with dienophiles to form complex cyclic structures. This property is exploited in the synthesis of polyaromatic compounds and other biologically active derivatives .

- Fluorescent Probes : The compound exhibits fluorescence properties, making it suitable for use as a fluorescent probe in detecting reactive oxygen species (ROS) such as singlet oxygen. This application is particularly valuable in biological studies where monitoring oxidative stress is crucial .

Biological Applications

- Antioxidant Activity : Research indicates that 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde possesses antioxidant properties. It can scavenge free radicals and prevent oxidative damage in biological systems .

- Potential Antimicrobial Agent : The compound has shown promise as an antimicrobial agent due to its ability to inhibit the growth of various pathogens. Studies have explored its effectiveness against bacteria and fungi, suggesting potential applications in pharmaceuticals .

- Biological Interaction Studies : Investigations into the interactions of this compound with biological macromolecules have revealed insights into its mechanism of action and potential therapeutic benefits .

Material Science Applications

- Polymer Chemistry : The reactivity of 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde allows it to be used as a building block in polymer synthesis. Its ability to form cross-linked structures can be advantageous in developing new materials with specific properties .

- Dyes and Photonic Materials : Due to its fluorescent characteristics, this compound can be utilized in the development of dyes and photonic materials for applications in electronics and display technologies .

Case Study 1: Synthesis of Antimicrobial Derivatives

In a study conducted by Telvekar et al., various derivatives of benzofuran were synthesized from 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde. The derivatives exhibited enhanced antimicrobial activity against Candida albicans compared to their parent compounds. This research highlights the potential of modifying this compound for developing new antimicrobial agents .

Case Study 2: Detection of Singlet Oxygen

A research team utilized 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde as a probe for detecting singlet oxygen generated during photodynamic therapy. The study demonstrated that the compound effectively traps singlet oxygen, allowing for real-time monitoring of oxidative stress in cellular environments .

Mechanism of Action

The mechanism by which 1,3-diphenylisobenzofuran-5,6-dicarbaldehyde exerts its effects involves its interaction with reactive oxygen species. The compound acts as a fluorescent probe, reacting specifically with singlet oxygen to form endoperoxides. This reaction leads to the formation of 1,2-dibenzoylbenzene, which can be detected using fluorescence spectroscopy . The molecular targets and pathways involved include oxidative stress pathways and cellular signaling mechanisms related to ROS .

Comparison with Similar Compounds

Similar Compounds

1,3-Diphenylisobenzofuran: The parent compound, known for its use as a fluorescent probe and in Diels-Alder reactions.

2,5-Diphenyl-3,4-benzofuran: A similar compound with different substitution patterns, used in organic synthesis and materials science.

Uniqueness

1,3-Diphenylisobenzofuran-5,6-dicarbaldehyde is unique due to the presence of aldehyde groups at the 5 and 6 positions, which allows for additional functionalization and reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde is a complex organic compound known for its unique structural characteristics and significant biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde is . Its structure comprises two phenyl groups attached to a benzofuran moiety with two aldehyde functional groups. This configuration enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

Biological Activities

Research indicates that 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential against various pathogens. Studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with inhibition zones comparable to standard antibiotics .

- Antioxidant Properties : The compound has been evaluated for its antioxidant activity. In vitro studies revealed that it possesses significant free radical scavenging capabilities, contributing to its potential therapeutic applications in oxidative stress-related conditions .

- Antiplatelet Activity : Preliminary investigations suggest that 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde may inhibit platelet aggregation, indicating potential use in cardiovascular disease management .

Synthesis Methods

Several synthetic routes have been developed for producing 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde. A common method involves the Vilsmeier-Haack reaction, which allows for the introduction of aldehyde groups onto the benzofuran structure under controlled conditions. This method has been optimized to enhance yield and purity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Raghavendra et al. evaluated the antimicrobial properties of several derivatives of benzofuran compounds, including 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde. The results indicated significant antibacterial activity against Staphylococcus aureus, with an inhibition zone of approximately 18 mm at a concentration of 100 µg/mL .

Case Study 2: Antioxidant Activity

In a comparative analysis of various benzofuran derivatives for their antioxidant properties, 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde exhibited an IC50 value of 14.38 ± 0.09 μg/mL. This was lower than ascorbic acid (IC50 = 4.57 μg/mL), indicating moderate antioxidant potency but highlighting its potential for further development in antioxidant therapies .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity (IC50) | Antiplatelet Activity |

|---|---|---|---|

| 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde | Moderate (18 mm) | 14.38 ± 0.09 μg/mL | Yes |

| Benzofuran | Low | Not specified | No |

| Diphenylacetylene | Moderate | Not specified | No |

Q & A

Basic: What are the established synthetic routes for 1,3-Diphenyl-2-benzofuran-5,6-dicarbaldehyde, and what experimental conditions optimize yield?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving:

- Hemetsberger Indole Synthesis Analogy : Dicarbaldehydes like naphthalene-2,6-dicarbaldehyde undergo condensation with amines under mild conditions (e.g., THF, LiAlH4 at 0–25°C for 4–5 h) to form heterocyclic systems . Adapting this, the benzofuran core could be functionalized with phenyl groups prior to aldehyde introduction.

- Schiff Base Formation : Pyridine-2,6-dicarbaldehyde reacts with amines in solution-phase synthesis to form bis-Schiff bases . For 1,3-diphenyl derivatives, pre-functionalization of the benzofuran scaffold with phenyl groups via Suzuki coupling, followed by oxidation (e.g., using MnO₂ or TEMPO) to introduce aldehyde groups, is plausible.

Optimization : Yield improvements require inert atmospheres (N₂/Ar), controlled stoichiometry (e.g., 1:2 benzofuran:dicarbaldehyde precursor), and purification via column chromatography (silica gel, hexane/EtOAc gradients).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify aldehyde C=O stretches (~1680–1720 cm⁻¹) and benzofuran C-O-C vibrations (~1240 cm⁻¹). Compare with reference spectra of analogous dicarbaldehydes (e.g., pyridine-2,6-dicarbaldehyde) .

- NMR : ¹H NMR should show aldehyde protons as singlets (~9.8–10.2 ppm), with aromatic protons in the benzofuran and phenyl groups (δ 6.8–8.2 ppm). ¹³C NMR confirms aldehyde carbons (~190–195 ppm) .

- PXRD : Resolve crystallinity and unit cell parameters. Use Bruker D8 Phaser with Cu Kα radiation (2θ = 3–40°), referencing SHELX-refined structures for phase identification .

Advanced: How can this compound be utilized in covalent organic frameworks (COFs), and what design considerations apply?

Methodological Answer:

The aldehyde groups enable Schiff base reactions with diamines (e.g., 1,4-phenylenediamine) to form 2D or 3D COFs:

- Linker Design : Similar to naphthalene-2,6-dicarbaldehyde in COF synthesis, the rigid benzofuran core enhances framework stability. Optimize solvent (mesitylene/dioxane), temperature (120°C), and reaction time (72 h) for imine bond formation .

- Characterization : Analyze porosity via BET surface area measurements and confirm topology with PXDR/SAED. Compare experimental PXRD patterns with Materials Studio-simulated models.

Advanced: How should researchers address contradictions in reported melting points or spectroscopic data?

Methodological Answer:

Contradictions often arise from:

- Polymorphism : Use DSC/TGA to identify multiple crystalline phases. For example, differing melting points (e.g., 124–125°C vs. 190–195°C in related compounds) may indicate polymorphic forms .

- Impurity Profiles : Employ HPLC-MS to detect byproducts (e.g., unreacted precursors). Compare synthetic protocols (e.g., oxidation methods for aldehyde introduction) across studies .

- Crystallographic Refinement : Re-analyze raw diffraction data (e.g., .hkl files) using SHELXL to resolve discrepancies in unit cell parameters .

Advanced: What strategies enable the use of this compound in coordination chemistry for metal-organic complexes?

Methodological Answer:

The dicarbaldehyde acts as a bis-chelating ligand:

- Synthesis : React with transition metals (e.g., Fe²⁺, Co²⁺) in ethanol/water (1:1) under reflux. Use molar ratios (2:1 aldehyde:metal) to favor octahedral geometries .

- Characterization : Confirm coordination via IR (shifted C=O stretches to ~1650 cm⁻¹) and XAS (XANES/EXAFS for metal-ligand bond distances). Magnetic susceptibility measurements (SQUID) assess spin states in Fe/Co complexes .

Basic: What are the key reactivity patterns of the aldehyde groups in this compound?

Methodological Answer:

- Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol (reflux, 6 h) to form bis-imines. Monitor progress via TLC (hexane/EtOAc 7:3) .

- Reduction : Use NaBH₄ in MeOH (0°C, 2 h) to reduce aldehydes to hydroxymethyl groups. Confirm conversion via loss of aldehyde signals in NMR .

Advanced: How can computational methods supplement experimental studies of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis spectra (TD-DFT) and compare with experimental λmax .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.